

Pyrrolomycin C mitochondrial uncoupling efficiency vs FCCP

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pyrrolomycin C

CAS No.: 81910-06-7

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Uncoupler Comparison at a Glance

The table below summarizes the key characteristics of **Pyrrolomycin C** and FCCP based on the retrieved research.

Feature	Pyrrolomycin C	FCCP (Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazine)
Compound Type	Natural product antibiotic (Halogenated pyrrole) [1] [2]	Synthetic chemical (Carbonyl cyanide phenylhydrazine) [3]
Primary Mechanism	Protonophore (Anionic) [1]	Protonophore [3]

| **Reported Effective Concentration** | Sub-micromolar range (on isolated rat liver mitochondria) [1] | • 5 nM (mild uncoupling in myocardial cells) [4] • >1000 nM (compromised oxidative phosphorylation in cerebral cells) [5] | | **Key Differential Insight** | Activity is highly dependent on membrane structure; more active in intact mitochondria than submitochondrial particles [1] | A known, potent ETC uncoupler; effects are highly concentration-dependent, ranging from protective to detrimental [4] [5] | | **Documented Biological Effects** | • Mitochondrial membrane depolarization • Stimulation of respiration [1] | • Decreased ATP production •

Reduced ROS generation (at low doses) • Induced expression of UCP1 (at low doses) • Compromised oxidative phosphorylation (at high doses) [4] [5] | | **Therapeutic Context** | Studied for anticancer cytotoxicity [2] [6] | Protective effect against myocardial ischemia/reperfusion injury (at low doses) [4] |

Experimental Data and Protocols

Here is a detailed look at the key experiments that provide the data for the comparison above.

For Pyrrolomycin C:

The primary mechanism and efficiency data were derived from a 2022 study on isolated rat liver mitochondria [1].

- **Experimental System:** The study used several models: intact isolated mitochondria, mitoplasts (mitochondria with impaired outer membranes), and inverted submitochondrial particles (SMPs). This allowed the researchers to dissect the effect of different membrane structures.
- **Key Measurements:**
 - **Respiration:** Stimulation of oxygen consumption rate (OCR) was measured as an indicator of uncoupling.
 - **Membrane Potential:** Depolarization of the mitochondrial membrane was assessed.
 - **Protonophoric Activity:** Direct proton transport was measured using liposomes loaded with a pH indicator and planar bilayer lipid membranes (BLM).
- **Protocol Insight:** The finding that **Pyrrolomycin C**'s activity was significantly higher in intact mitochondria compared to SMPs suggests that its efficiency is not just based on its chemistry, but also on its ability to penetrate the mitochondrial outer membrane effectively [1].

For FCCP:

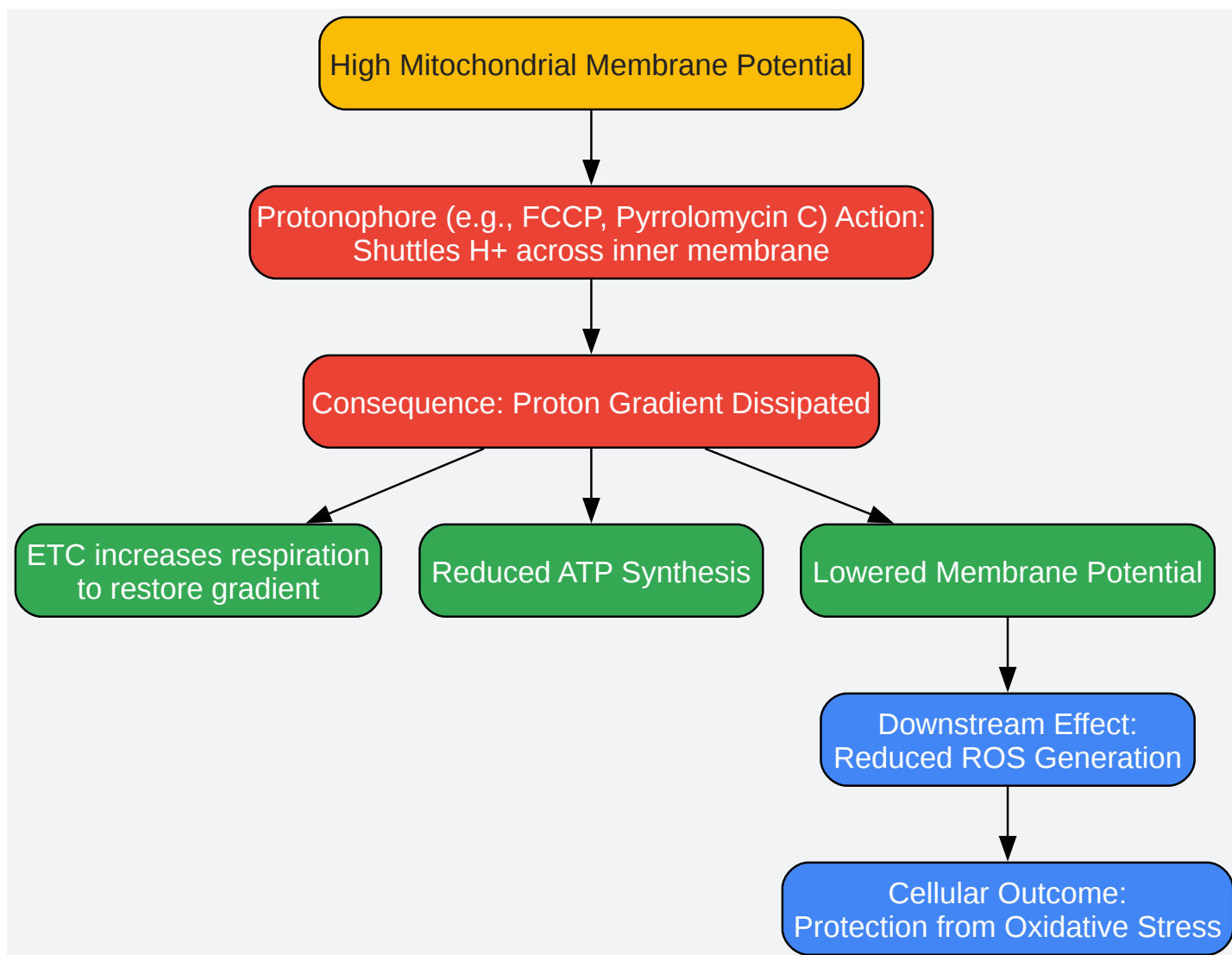
The data for FCCP comes from multiple studies, highlighting its dose-dependent effects.

- **In Vitro Bioenergetics (Seahorse XF Analyzer):** A 2018 study treated cerebral endothelial cells with various concentrations of FCCP and used a Seahorse XFe96 Analyzer to perform a Mito-Stress Test [5].
 - **Protocol:** Cells were treated with FCCP (10 nM to 10,000 nM) for 24 hours. The assay sequentially injects compounds (oligomycin, FCCP, rotenone/antimycin A) to measure parameters like basal respiration, ATP production, and maximal respiration.

- **Finding:** Concentrations of FCCP at 1000 nM and above significantly compromised all measured parameters of mitochondrial oxidative phosphorylation [5].
- **In Vivo Myocardial Protection:** A 2025 study investigated a low dose of FCCP (5 nM in vitro; 1 mg/kg in mice) in a model of myocardial ischemia/reperfusion (I/R) injury [4].
 - **Finding:** This low concentration induced mild mitochondrial uncoupling and the expression of uncoupling protein 1 (UCP1), leading to reduced ATP and ROS production, which ultimately protected against I/R injury [4].

Mechanisms of Action and Pathways

The following diagram illustrates the core mechanism shared by protonophore uncouplers like **Pyrrolomycin C** and FCCP, and how mild uncoupling can lead to a protective cellular response.



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Key Insights for Research Applications

Based on the compiled data, here are critical points to consider for your experimental planning:

- **Membrane Integrity is Key for Pyrrolomycin C:** The efficiency of **Pyrrolomycin C** is highly dependent on the integrity of the mitochondrial membranes. Its activity is significantly higher in intact mitochondria compared to inverted submitochondrial particles [1]. Your choice of experimental model (e.g., intact cells vs. isolated mitochondrial fractions) will greatly influence the observed potency.

- **FCCP's Effect is Dose-Dependent:** FCCP is a potent uncoupler, but its biological effect is critically dependent on concentration. Low doses (e.g., 5 nM) can induce mild uncoupling that is protective against oxidative stress, while higher doses (≥ 1000 nM) severely compromise mitochondrial function and can exacerbate injury, as seen in stroke models [4] [5].
- **Therapeutic Potential vs. Toxicity:** Both compounds show therapeutic potential—**Pyrrrolomycin C** in oncology and low-dose FCCP in cardioprotection—by modulating mitochondrial function to induce cell death or reduce oxidative damage [4] [2] [6]. However, their protonophore activity inherently carries the risk of off-target toxicity, which is a significant barrier for translational development [2].

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To cite this document: Smolecule. [Pyrrrolomycin C mitochondrial uncoupling efficiency vs FCCP].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b579386#pyrrrolomycin-c-mitochondrial-uncoupling-efficiency-vs-fccp>]

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